tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Description
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS: 1002355-96-5) is a four-membered azetidine derivative featuring an α,β-unsaturated ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and drug candidates. Its structure combines a rigid azetidine ring with a Boc (tert-butoxycarbonyl) protecting group and an ethoxy-oxoethylidene substituent, enabling applications in Michael addition reactions and spirocyclic compound synthesis . The compound is synthesized via a Wittig reaction between tert-butyl 3-oxoazetidine-1-carboxylate and (carbethoxymethylene)triphenylphosphorane in dichloromethane, yielding a stable α,β-unsaturated ester derivative .
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWJZDFQQJTRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657825 | |
| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002355-96-5 | |
| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of thia and oxa-azaspiro[3.4]octanes. It can undergo [3+2] cycloadditions with dipolarophiles to generate small-ring spirocycles. Biology: Research applications may include the study of biological systems where azetidine derivatives play a role. Medicine: Potential medicinal applications could involve the development of new pharmaceuticals that utilize the azetidine core. Industry: The compound is used in the chemical industry for the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate exerts its effects involves its reactivity as a building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes and the resulting products formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Reactivity and Functional Groups :
- The α,β-unsaturated ester in the target compound facilitates its role as a Michael acceptor, enabling conjugate additions with nucleophiles like amines or thiols . In contrast, analogs with saturated esters (e.g., tert-butyl 3-(2-methoxy-2-oxoethyl) derivatives) lack this reactivity, limiting their utility in cascade cyclization reactions .
- Pyrazole- and indole-substituted analogs exhibit enhanced π-π stacking interactions, making them suitable for targeting enzyme active sites in drug discovery .
Synthetic Efficiency :
- The target compound’s synthesis via the Wittig reaction is more efficient (high yield, single-step) compared to multi-step routes for pyrazole derivatives (e.g., Suzuki coupling requiring palladium catalysts and extended reaction times) .
- Bromopyrazole analogs (e.g., CAS 877399-34-3) show lower yields (42%) due to steric hindrance during nucleophilic substitution .
Biological Relevance: While the target compound itself is primarily a synthetic intermediate, its spirocyclic derivatives (e.g., 2-azaspiro[4.4]nonane) have demonstrated improved metabolic stability in preclinical studies . Morpholine-substituted analogs (e.g., tert-butyl 3-(morpholin-4-yl)azetidine-1-carboxylate) exhibit higher solubility but reduced membrane permeability compared to the target compound .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Pyrazole Analog (CAS 877399-34-3) | Indole Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 243.30 | 264.16 | 367.37 |
| LogP (iLOGP) | 1.56 | 2.12 | 2.89 |
| Hydrogen Bond Acceptors | 4 | 3 | 5 |
| Rotatable Bonds | 5 | 4 | 7 |
| Bioavailability Score | 0.55 | 0.45 | 0.32 |
Analysis :
- The target compound’s lower LogP (1.56 vs. 2.89 for the indole analog) suggests better aqueous solubility, critical for oral bioavailability.
Biological Activity
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its molecular formula is , and it is recognized for its stability and versatility in chemical reactions. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing substrate interaction. This inhibition can lead to alterations in metabolic pathways, which may have therapeutic implications.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits various enzymes, potentially affecting metabolic processes.
- Interaction with Receptors: It may modulate receptor activity, influencing cellular signaling pathways.
Pharmacological Applications
Recent studies have highlighted the potential of this compound in several therapeutic areas:
- Anti-inflammatory Activity: The compound has been investigated for its role in inhibiting inflammatory pathways, similar to other azetidine derivatives used in treating conditions like rheumatoid arthritis.
- Antimicrobial Properties: Preliminary data suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic.
- Anticancer Activity: Research indicates potential cytotoxic effects against cancer cell lines, warranting further exploration into its mechanisms and efficacy.
Research Findings and Case Studies
A number of studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study on anti-inflammatory effects (2021) | Demonstrated inhibition of IL-6 and TNF-alpha production in vitro | Suggests potential for treating inflammatory diseases |
| Antimicrobial efficacy study (2022) | Showed activity against Staphylococcus aureus and E. coli | Indicates promise as a new antibiotic candidate |
| Cytotoxicity assessment (2023) | Exhibited selective cytotoxicity towards breast cancer cell lines | Supports further investigation for anticancer applications |
The synthesis of this compound typically involves the reaction of azetidine with tert-butyl chloroformate and ethyl oxalate under controlled conditions. This method not only allows for the efficient production of the compound but also ensures high purity levels (>98%) suitable for biological testing.
Chemical Properties:
- Molecular Weight: 241.29 g/mol
- Purity: >98% (GC)
Preparation Methods
Horner–Wadsworth–Emmons Reaction Route
The most well-documented and efficient preparation of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate involves a Horner–Wadsworth–Emmons reaction between tert-butyl 3-oxoazetidine-1-carboxylate and triethyl phosphonoacetate.
Procedure Summary:
-
- Sodium hydride (NaH, 60% dispersion in mineral oil) is suspended in tetrahydrofuran (THF) at 0 °C under an argon atmosphere.
- Triethyl phosphonoacetate is added dropwise to this suspension, and the mixture is stirred at room temperature for 30 minutes to generate the phosphonate carbanion.
- The solution is cooled back to 0 °C, and tert-butyl 3-oxoazetidine-1-carboxylate is added slowly.
- The reaction mixture is stirred, allowing the formation of the ethoxycarbonylidene azetidine derivative.
-
- The reaction proceeds with a high yield of approximately 92%.
- The product is isolated by standard workup and purified by column chromatography on silica gel.
-
- The base (NaH) deprotonates triethyl phosphonoacetate to form a stabilized carbanion that undergoes an HWE olefination with the ketone group of tert-butyl 3-oxoazetidine-1-carboxylate, forming the α,β-unsaturated ester moiety characteristic of the target compound.
Subsequent Transformations and Synthetic Context
The synthesized this compound serves as a key intermediate for further synthetic elaborations, such as Michael additions and Claisen condensations, leading to more complex spirocyclic ketones and azetidine derivatives.
-
- The unsaturated ester intermediate can undergo Michael addition with nucleophiles like methyl glycolate to introduce additional functional groups.
Claisen Condensation and Decarboxylation:
- These steps further modify the molecule, often leading to spirocyclic ketones with yields around 61% after purification.
Alternative Synthetic Strategies and Challenges
Other synthetic approaches have been explored, including:
Use of Spirocyclic Cores and Cascade Reactions:
- Some methods start from spirocyclic ketone cores rather than monocyclic azetidine precursors, employing organometallic reagents and oxidation sequences.
- These methods often involve complex, multi-step sequences with hazardous reagents, limiting their scalability and cost-effectiveness.
Wittig and Simmons–Smith Reactions:
- These have been applied in related systems but are less favored for large-scale or efficient synthesis of the target compound due to low yields and volatility issues.
Experimental Details and Analytical Techniques
All reactions are typically conducted under an inert argon atmosphere to prevent oxidation and moisture interference.
Analytical methods used to confirm the structure and purity include:
- Mass Spectrometry: Electrospray ionization in positive mode.
- Melting Point Determination: Using automatic melting point apparatus.
- Thin-Layer Chromatography (TLC): On UV-254 silica gel plates with UV visualization.
- Column Chromatography: Using 230–400 mesh silica gel for purification.
Summary Table of Key Preparation Data
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Generation of phosphonate carbanion | NaH (60% in mineral oil), THF, 0 °C to RT, 30 min | - | Under argon atmosphere |
| 2. Horner–Wadsworth–Emmons reaction | Addition of tert-butyl 3-oxoazetidine-1-carboxylate at 0 °C | 92 | High yield of this compound |
| 3. Michael addition (optional) | With methyl glycolate in DMSO | - | Leads to further functionalized derivatives |
| 4. Claisen condensation and decarboxylation | Standard conditions, chromatographic purification | 61 | Yields spirocyclic ketone intermediates |
Research Findings and Practical Considerations
The HWE reaction approach is the most reliable and scalable method for preparing this compound.
The use of NaH as a strong base and anhydrous conditions is critical to achieve high yields and purity.
Alternative methods involving organometallic reagents or multi-step sequences tend to be less efficient and more hazardous.
The compound’s stability and reactivity make it a versatile intermediate for synthesizing biologically active azetidine derivatives and spirocyclic compounds.
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield?
Methodological Answer:
Optimization involves adjusting reaction parameters such as temperature, catalysts, and solvent systems. For example, a reported route uses DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to activate intermediates during coupling reactions . Key considerations:
- Catalyst Loading : Incremental increases in DMAP (0.1–0.3 equiv) can enhance nucleophilic activity.
- Temperature Control : Maintaining ≤20°C prevents side reactions (e.g., ester hydrolysis).
- Solvent Polarity : Dichloromethane balances solubility and reaction kinetics. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Basic: What purification strategies are recommended for this compound?
Methodological Answer:
Purification depends on the synthesis byproducts:
- Liquid-Liquid Extraction : Use dichloromethane/water to remove polar impurities (e.g., unreacted starting materials).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles.
- Chromatography : For complex mixtures, employ flash chromatography with a 95:5 hexane:ethyl acetate mobile phase, adjusting ratios to resolve closely eluting species . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).
Basic: How should researchers characterize this compound analytically?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the azetidine ring (δ 3.5–4.5 ppm) and ester groups (δ 1.2–1.4 ppm for ethoxy).
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and tert-butyl carbons (δ 28–30 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₄H₂₃NO₄: 277.16 g/mol) with <2 ppm error.
- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and azetidine ring vibrations .
Advanced: How can stereochemical ambiguities in the ethylidene group be resolved?
Methodological Answer:
The ethylidene group’s E/Z isomerism requires advanced techniques:
- NOESY NMR : Look for through-space correlations between the ethoxy group and azetidine protons to determine spatial configuration.
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve absolute stereochemistry, as demonstrated for analogous tert-butyl carboxylates .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (B3LYP/6-31G* basis set) to validate geometry.
Advanced: What protocols ensure safe handling given its toxicological profile?
Methodological Answer:
Based on GHS classifications (H302, H315, H319, H335 ) :
- Engineering Controls : Use fume hoods for synthesis/purification to avoid inhalation.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Emergency Protocols : For skin contact, wash with 10% polyethylene glycol solution; for eye exposure, irrigate with saline for 15 minutes.
- Waste Disposal : Neutralize with 1M NaOH before incineration.
Advanced: How can biological activity (e.g., calcium channel modulation) be evaluated?
Methodological Answer:
- In Vitro Assays :
- Patch-Clamp Electrophysiology : Measure Ca²⁺ current inhibition in HEK293 cells expressing Cav1.2 channels.
- Fluorescence-Based Screening : Use Fluo-4 AM dye to quantify intracellular Ca²⁺ flux .
- Dose-Response Analysis : Test concentrations from 1 nM–100 µM; calculate IC₅₀ values.
- Selectivity Profiling : Compare activity against related channels (e.g., Nav1.5) to assess specificity.
Advanced: How to resolve contradictions in reported reaction yields?
Methodological Answer:
Contradictions may arise from:
- Catalyst Deactivation : Test batch-to-batch variability in DMAP purity via titration.
- Moisture Sensitivity : Use Karl Fischer titration to ensure solvents are anhydrous (<50 ppm H₂O).
- Reaction Monitoring : Employ in-situ FTIR to track ester carbonyl disappearance (1740 cm⁻¹).
- Statistical Design : Apply a Box-Behnken model to optimize parameters (temperature, catalyst, solvent ratio) .
Advanced: How to assess compound stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies :
- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; analyze by HPLC.
- Hydrolytic Stability : Incubate in pH 3, 7, and 9 buffers at 25°C.
- Oxidative Stress : Expose to 3% H₂O₂.
- Degradation Kinetics : Plot % remaining vs. time; calculate activation energy (Eₐ) via Arrhenius equation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
